molecular formula C18H23NO4S2 B2493117 3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 2034600-55-8

3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No. B2493117
CAS RN: 2034600-55-8
M. Wt: 381.51
InChI Key: KPPAPCFHHQOPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide is a chemical compound that has been extensively used in scientific research. It is commonly referred to as CP-47,497, and it is a synthetic cannabinoid that has been developed for research purposes only. This compound has been used in various studies to investigate the effects of cannabinoids on the human body.

Scientific Research Applications

Biochemical Evaluation and Enzyme Inhibition

A study detailed the synthesis, structure-activity relationship, and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. Compounds related to 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide were found to be high-affinity inhibitors of this enzyme, offering insights into the kynurenine pathway after neuronal injury (Röver et al., 1997).

Therapeutic Potential in Neurological Disorders

The compound 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide (Ro 61-8048) demonstrated significant reduction in the severity of dystonia in a genetic model of paroxysmal dyskinesia, suggesting its potential as a therapeutic candidate for dyskinesias (Richter & Hamann, 2003).

Neuroprotection in Ischemic Brain Damage

Kynurenine hydroxylase inhibitors, including 3,4-dimethoxy-[-N-4-(nitrophenyl)thiazol-2yl]-benzenesulfonamide (Ro 61-8048), have been tested as neuroprotective agents in models of focal or global brain ischemia. These inhibitors significantly reduced neuronal loss in brain ischemia, indicating their potential as a new avenue for neuroprotection (Cozzi et al., 1999).

Role in Antidiabetic Activity

Benzenesulfonamide derivatives, including structures related to 3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide, have been evaluated for their in vivo antidiabetic activity, showing significant lowering of plasma glucose levels. These findings indicate a possible role in diabetes management (Moreno-Díaz et al., 2008).

Cognitive Enhancing Properties

SB-399885, a compound related to this compound, has shown cognitive enhancing properties, indicating the potential therapeutic utility of related compounds in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

3,4-dimethoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-22-16-6-5-15(11-17(16)23-2)25(20,21)19-13-18(8-3-4-9-18)14-7-10-24-12-14/h5-7,10-12,19H,3-4,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPAPCFHHQOPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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